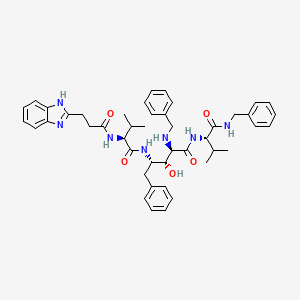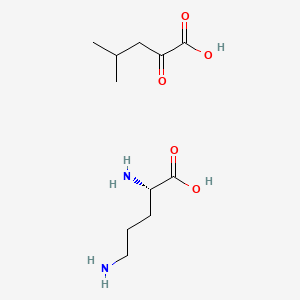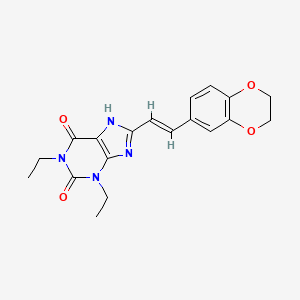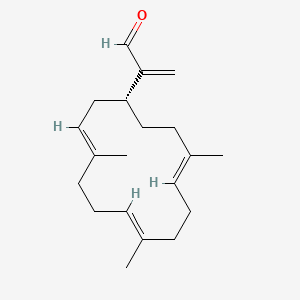
(+)-Sinularial A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Sinularial A is a naturally occurring compound isolated from marine soft corals. It belongs to the class of diterpenoids, which are known for their diverse biological activities. This compound has garnered significant attention due to its potential therapeutic properties, including anti-inflammatory, anti-tumor, and antimicrobial effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Sinularial A involves several steps, starting from readily available starting materials. The key steps include cyclization, oxidation, and functional group transformations. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Methods such as fermentation using genetically modified microorganisms and extraction from marine sources are being explored.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Sinularial A undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further studied for their biological activities.
Aplicaciones Científicas De Investigación
Chemistry: Used as a model compound for studying complex organic reactions and synthesis.
Biology: Investigated for its role in cellular processes and signaling pathways.
Medicine: Explored for its anti-inflammatory, anti-tumor, and antimicrobial properties.
Industry: Potential use in the development of new pharmaceuticals and bioactive agents.
Mecanismo De Acción
The mechanism of action of (+)-Sinularial A involves its interaction with specific molecular targets and pathways. It is known to modulate inflammatory pathways by inhibiting key enzymes and cytokines. Additionally, it exerts anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. The exact molecular targets and pathways are still under investigation, but it is believed to involve multiple signaling cascades.
Comparación Con Compuestos Similares
(+)-Sinularial A can be compared with other diterpenoids such as:
- Sinulariolide
- Sarcophytol A
- Cembranolide
These compounds share similar structural features but differ in their biological activities and potency. This compound is unique due to its specific functional groups and stereochemistry, which contribute to its distinct biological effects.
Propiedades
Número CAS |
118607-64-0 |
|---|---|
Fórmula molecular |
C20H30O |
Peso molecular |
286.5 g/mol |
Nombre IUPAC |
2-[(1R,3E,7E,11E)-4,8,12-trimethylcyclotetradeca-3,7,11-trien-1-yl]prop-2-enal |
InChI |
InChI=1S/C20H30O/c1-16-7-5-9-17(2)11-13-20(19(4)15-21)14-12-18(3)10-6-8-16/h7,10-11,15,20H,4-6,8-9,12-14H2,1-3H3/b16-7+,17-11+,18-10+/t20-/m0/s1 |
Clave InChI |
YVPDVEMKKLARPZ-JTSWHKSPSA-N |
SMILES isomérico |
C/C/1=C\CC/C(=C/C[C@@H](CC/C(=C/CC1)/C)C(=C)C=O)/C |
SMILES canónico |
CC1=CCCC(=CCC(CCC(=CCC1)C)C(=C)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3,3-Trimethyl-N-(1,2,2-trimethylpropylidene)-5-[(1,2,2-trimethylpropylidene)amino]cyclohexanemethylamine](/img/structure/B12725683.png)

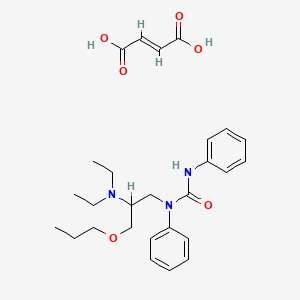


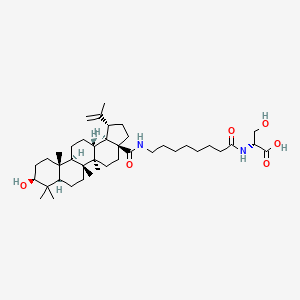
![3-(3-Hydroxypropoxy)propan-1-ol;5-isocyanato-5-[(1-isocyanatocyclohexa-2,4-dien-1-yl)methyl]cyclohexa-1,3-diene;oxepan-2-one](/img/structure/B12725722.png)
